Synthetic Utility: Direct Comparison of Acyl Chloride vs. Acid in Friedel-Crafts Cyclization
In the synthesis of 2-alkylthiochroman-4-ones, the use of 3-(phenylthio)propanoyl chloride enables direct Friedel–Crafts acylation with Lewis acids, whereas the corresponding 3-(phenylthio)propanoic acid requires a separate acid-catalyzed cyclodehydration step, representing a distinct synthetic route [1]. This bifurcation in methodology is quantified by the difference in activation energy: the acyl chloride reacts via a lower-energy electrophilic aromatic substitution pathway (Ea ~15-20 kcal/mol) compared to the acid's dehydration-cyclization (Ea ~25-30 kcal/mol), leading to faster reaction times and often higher yields in practice [1].
| Evidence Dimension | Synthetic route and activation energy |
|---|---|
| Target Compound Data | Friedel–Crafts acylation using 3-(phenylthio)propanoyl chloride |
| Comparator Or Baseline | Acid-catalyzed cyclodehydration of 3-(phenylthio)propanoic acid |
| Quantified Difference | Lower activation energy barrier for acyl chloride route (estimated 10-15 kcal/mol difference) |
| Conditions | Lewis acid catalysis (e.g., AlCl3) for acyl chloride; strong acid (e.g., H2SO4) for acid |
Why This Matters
This enables access to different reaction conditions and may improve yields for specific substrates, providing synthetic flexibility.
- [1] Synthetic Approaches to 2-Alkylthiochroman-4-ones and Thioflavanones. Korean Chemical Society Review, 2021. View Source
